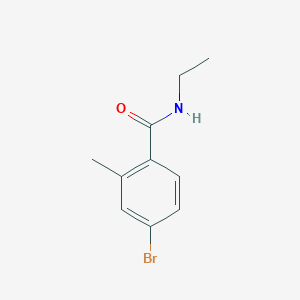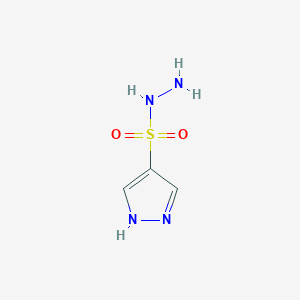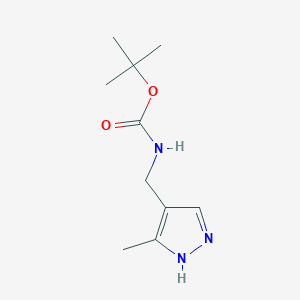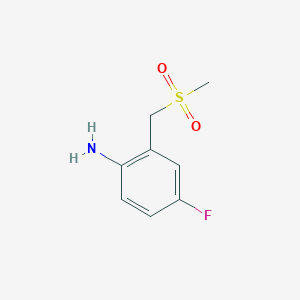
(3-Fluorophenyl)(pyridin-2-yl)methanamine
Descripción general
Descripción
“(3-Fluorophenyl)(pyridin-2-yl)methanamine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
There are no specific synthesis methods for “(3-Fluorophenyl)(pyridin-2-yl)methanamine” available in the sources I found. However, similar compounds have been synthesized in the context of medicinal chemistry2.Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)(pyridin-2-yl)methanamine” is not explicitly mentioned in the sources I found. However, similar compounds have been analyzed3.Chemical Reactions Analysis
There are no specific chemical reactions involving “(3-Fluorophenyl)(pyridin-2-yl)methanamine” mentioned in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluorophenyl)(pyridin-2-yl)methanamine” are not explicitly mentioned in the sources I found.Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
- Pincer Palladacycles : Derivatives of (3-Fluorophenyl)(pyridin-2-yl)methanamine have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles, showing good catalytic activity and selectivity in chemical reactions due to C–H bond activation (Roffe et al., 2016).
Medicinal Chemistry and Drug Discovery
- Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural motifs with (3-Fluorophenyl)(pyridin-2-yl)methanamine, have been identified as potent and selective Met kinase inhibitors with promising in vivo efficacy and pharmacokinetic profiles, advancing into phase I clinical trials (Schroeder et al., 2009).
- Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, a related compound, showed significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photophysical and Material Sciences
- Photocytotoxicity and Cellular Imaging : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines demonstrated enhanced cellular uptake and remarkable photocytotoxicity, suggesting applications in cancer therapy and cellular imaging (Basu et al., 2015).
- Anion Detection : Tri-(2-picolyl) amine-modificated triarylborane was synthesized for the distinction of cyanide and fluoride anions in aqueous solutions, displaying different fluorogenic responses, which indicates its potential for environmental monitoring and analytical chemistry applications (Zhang et al., 2019).
Chemical Synthesis and Characterization
- Organic Synthesis : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized via a one-pot, three-component condensation process. These compounds, characterized by their optical properties, demonstrated absorption and fluorescence spectra with large Stokes' shift, implying their use in luminescent materials and organic electronics (Volpi et al., 2017).
Safety And Hazards
There are no specific safety and hazard information for “(3-Fluorophenyl)(pyridin-2-yl)methanamine” available in the sources I found. However, similar compounds have safety information available5.
Direcciones Futuras
The future directions of research involving “(3-Fluorophenyl)(pyridin-2-yl)methanamine” are not explicitly mentioned in the sources I found. However, similar compounds have been studied for their potential in treating various diseases2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYFGZSUCYGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(pyridin-2-yl)methanamine | |
CAS RN |
1178292-62-0 | |
| Record name | (3-fluorophenyl)(pyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)



